molecular formula C₉H₂₀Cl₂N₂ B126764 Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride CAS No. 135906-03-5

Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride

Cat. No. B126764
M. Wt: 227.17 g/mol
InChI Key: ZYQLBGNYBPWAFH-UHFFFAOYSA-N
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Description

Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride is a chemical compound that is part of a class of structures known as azabicyclononanes. These structures are of interest due to their potential applications in pharmaceuticals, particularly as intermediates in the synthesis of drugs such as Granisetron hydrochloride, which is used to prevent nausea and vomiting caused by cancer chemotherapy and radiation therapy .

Synthesis Analysis

The synthesis of endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane involves a multistep process. Initially, citric acid is oxidized, followed by a Mannich reaction. Subsequently, an oxime is synthesized, which is then reduced using LiAlH4. The final step involves the separation of the endo and exo products to achieve a total yield of over 16.8%. The structure of the synthesized compound is confirmed using infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .

Molecular Structure Analysis

The molecular structure of endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane is characterized by its azabicyclo[3.3.1]nonane core, which is a bicyclic structure containing nitrogen. The confirmation of the structure through spectroscopic methods such as IR, NMR, and MS ensures the correct identification of the compound .

Chemical Reactions Analysis

The azabicyclo[3.3.1]nonane derivatives can undergo various chemical reactions. For instance, they can be functionalized through a cascade reaction involving 3-formylchromones, enaminones, and heterocyclic ketene aminals (HKAs) to produce a series of ABCNs suitable for combinatorial and parallel syntheses of natural-like products . Additionally, the azabicyclo[3.3.1]nonane fragment can be further modified to produce amides, Schiff bases, and isothiocyanates, which can then react with other chemicals such as methanol, aniline, and sodium azide to produce derivatives like methyl thiocarbamate, thiourea, and dihydrotetrazole-5-thione .

Physical and Chemical Properties Analysis

The physical and chemical properties of endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride are not explicitly detailed in the provided papers. However, the properties of such compounds can generally be inferred from their molecular structure and the functional groups present. The azabicyclo[3.3.1]nonane core is likely to impart rigidity to the molecule, which can influence its reactivity and interaction with biological targets. The presence of the amine group suggests potential for protonation, making it soluble in polar solvents and potentially bioactive as a result of its ability to interact with biological receptors .

Scientific Research Applications

Chromatographic Analysis

Grantamine is used as a key intermediate in the preparation of granisetron, a drug used to treat nausea and vomiting. A study by Krishna et al. (2009) developed a high-performance liquid chromatographic method for determining the presence of exo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine in endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine. This method is suitable for the quantitative determination of exo-isomer in bulk samples of endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine (Krishna, S. R., Babu, P. S., Rao, B., & Rao, N., 2009).

Chemical Synthesis and Properties

Moskalenko et al. (2011) described the synthesis of 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines, which can be converted into various derivatives through reactions with different reagents. This research expands the potential applications of endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride in the field of chemical synthesis (Moskalenko, A. I., Chashchin, A. Y., & Boev, V., 2011).

Process Improvement in Synthesis

A study by Du Hong-guang (2011) focused on improving the synthesis process of endo-9-methyl-9-azabicyclononan-3-amine, a key intermediate in producing Granisetron hydrochloride. This research provides insights into more efficient production methods for compounds related to endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride (Du Hong-guang, 2011).

Safety And Hazards

Specific safety and hazard information for Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride is not detailed in the available resources .

properties

IUPAC Name

(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.2ClH/c1-11-8-3-2-4-9(11)6-7(10)5-8;;/h7-9H,2-6,10H2,1H3;2*1H/t7?,8-,9+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYQLBGNYBPWAFH-XFRIOYGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCCC1CC(C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CCC[C@H]1CC(C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride

CAS RN

135906-03-5
Record name 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine;dihydrochloride
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